molecular formula C6H2Br2F2 B1354543 1,5-Dibromo-2,4-difluorobenzene CAS No. 28342-75-8

1,5-Dibromo-2,4-difluorobenzene

Cat. No. B1354543
CAS RN: 28342-75-8
M. Wt: 271.88 g/mol
InChI Key: PPUZKAPOPPRMFE-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It has an average mass of 271.885 Da and a monoisotopic mass of 269.849121 Da .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2,4-difluorobenzene consists of a benzene ring with bromine atoms at the 1 and 5 positions and fluorine atoms at the 2 and 4 positions .


Physical And Chemical Properties Analysis

1,5-Dibromo-2,4-difluorobenzene is a solid at 20°C . It has a molecular formula of C6H2Br2F2 and a molecular weight of 271.89 .

Safety and Hazards

1,5-Dibromo-2,4-difluorobenzene may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1,5-dibromo-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZKAPOPPRMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441851
Record name 1,5-Dibromo-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-difluorobenzene

CAS RN

28342-75-8
Record name 1,5-Dibromo-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-2,4-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under ice cooling, a solution of 25.35 g of 1-bromo-2,4-difluorobenzene in 100 mL of concentrated sulfuric acid was added with 25.7 g of N-bromosuccinimide, and stirred for 30 minutes at this temperature and for 2 days at room temperature. After cooling on ice, the reaction solution was added with ice, and extracted with 300 mL of diethyl ether. The organic layer was successively washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting crude product was purified and separated by silica gel column chromatography (n-hexane), to afford 34.6 g of the title compound as a colorless oil.
Quantity
25.35 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-difluorobromobenzene (3 g, 15.5 mmol) and 260 mg of iron filings were placed in a two-neck flask, and 15 ml of dichloromethane was then added thereto. The two-neck flask was cooled in an ice bath, and a solution including bromine (1 ml, 18.7 mmol) and 15 ml of dichloromethane was added dropwise to the two-neck flask using an isobaric funnel. Next, the contents in the two-neck flask were heated under reflux for 3 hours. During heating, brown gas was produced. Then, the temperature was reduced to 20° C., and 50 ml of a sodium metabisulfite (Na2S2O5) aqueous solution (10%) was mixed with the contents in the two-neck flask by stirring for 1 hour for terminating the reaction therein. Thereafter, the contents in the two-neck flask were washed several times with deionized water to collect an organic layer, the organic layer was dehydrated using sodium sulfate (Na2SO4), and the solvent in the organic layer was removed, followed by column chromatography (SiO2, n-hexane), thereby obtaining white crystals (3.5 g, 83% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2,4-difluorobenzene (19.3 mL, 171 mmol) in CH2Cl2 (100 mL) was added iron (3.15 g, 56 mmol). To this stirred suspension was added a solution of bromine (11 mL, 214 mmol) in CH2Cl2 (25 mL) drop wise over 30 min. The resulting mixture was stirred at rt overnight. The reaction mixture was slowly poured into saturated aqueous Na2S2O3 (200 mL), and the resulting mixture was stirred at rt for 30 min. This was extracted with CH2Cl2 (3×80 mL). The combined extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give 1,5-dibromo-2,4-difluorobenzene (40 g, 86% yield) as a brown oil. 1H NMR (500 MHz, CHLOROFORM-d) δ 7.79 (t, J=7.0 Hz, 1H), 7.00 (t, J=8.2 Hz, 1H).
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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